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Compound of Interest

Compound Name: Allantoin-13C2,15N4

Cat. No.: B564510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allantoin, a diureide of glyoxylic acid, is a key metabolic intermediate in the purine degradation

pathway in most mammals, excluding humans and higher primates where uric acid is the final

product. Due to its moisturizing, keratolytic, and wound-healing properties, allantoin is a

common ingredient in cosmetic and pharmaceutical products. The isotopically labeled form,

Allantoin-13C2,15N4, serves as a valuable tool in metabolic research and drug development.

Its enriched nuclei (¹³C and ¹⁵N) allow for sensitive and specific detection by Nuclear Magnetic

Resonance (NMR) spectroscopy, enabling detailed studies of metabolic pathways, reaction

kinetics, and drug interactions. These application notes provide a comprehensive guide to the

NMR techniques applicable to Allantoin-13C2,15N4.

Data Presentation
Table 1: Predicted NMR Spectroscopic Data for
Allantoin-13C2,15N4
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Atom
¹H Chemical
Shift (ppm)

¹³C
Chemical
Shift (ppm)

¹⁵N
Chemical
Shift (ppm)

Expected J-
coupling
Constants
(Hz)

Predicted
Relaxation
Times (T₁,
T₂)

C2 - ~157 ~ -116
¹J(C2-N1),

¹J(C2-N3)

T₁: ~1-5 s, T₂:

~0.1-1 s

C4 ~5.3 ~63 -

¹J(C4-H),

¹J(C4-N3),

¹J(C4-N7)

T₁: ~1-3 s, T₂:

~0.1-0.5 s

C5 - ~173 -
¹J(C5-N7),

¹J(C5-N8)

T₁: ~1-5 s, T₂:

~0.1-1 s

C8 - ~158 ~ -121
¹J(C8-N8),

¹J(C8-N9)

T₁: ~1-5 s, T₂:

~0.1-1 s

H4 ~5.3 - - ¹J(H4-C4)
T₁: ~1-3 s, T₂:

~0.1-0.5 s

N1 ~10.4 - ~ -250
¹J(N1-H),

¹J(N1-C2)

T₁: ~1-10 s,

T₂: ~0.05-0.5

s

N3 ~7.9 - ~ -260

¹J(N3-H),

¹J(N3-C2),

¹J(N3-C4)

T₁: ~1-10 s,

T₂: ~0.05-0.5

s

N7 ~8.1 - ~ -270

¹J(N7-H),

¹J(N7-C4),

¹J(N7-C5)

T₁: ~1-10 s,

T₂: ~0.05-0.5

s

N8 ~6.9 - ~ -280

¹J(N8-H),

¹J(N8-C5),

¹J(N8-C8)

T₁: ~1-10 s,

T₂: ~0.05-0.5

s

N9 ~6.9 - ~ -280
¹J(N9-H),

¹J(N9-C8)

T₁: ~1-10 s,

T₂: ~0.05-0.5

s
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Note: Chemical shifts are referenced to TMS for ¹H and ¹³C, and liquid ammonia for ¹⁵N. Values

are approximate and can vary based on solvent, temperature, and pH. J-coupling constants

and relaxation times are typical ranges for small organic molecules and will require

experimental determination for Allantoin-13C2,15N4.

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis

Solvent Selection: Choose a deuterated solvent in which allantoin is soluble. Dimethyl

sulfoxide-d₆ (DMSO-d₆) is a common choice due to allantoin's good solubility.[1] Other

potential solvents include D₂O, though proton exchange may broaden signals from NH

protons.

Concentration: Prepare a solution of Allantoin-13C2,15N4 at a concentration of 10-50 mM.

For ¹H and ¹³C NMR, a lower concentration may be sufficient, while ¹⁵N NMR will benefit

from higher concentrations due to the lower gyromagnetic ratio of the ¹⁵N nucleus.

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal

standard that has a sharp signal in a region of the spectrum that does not overlap with the

analyte signals.

Sample Filtration: If any particulate matter is present, filter the sample through a glass wool

plug into a clean, dry 5 mm NMR tube.

Degassing: For accurate T₁ relaxation measurements, it may be necessary to degas the

sample to remove dissolved paramagnetic oxygen, which can shorten relaxation times. This

can be achieved through several freeze-pump-thaw cycles.

Protocol 2: 1D ¹H, ¹³C, and ¹⁵N NMR Spectroscopy
Spectrometer Setup: Tune and match the probe for the respective nucleus (¹H, ¹³C, or ¹⁵N).

Lock the field using the deuterium signal of the solvent. Shim the magnetic field to obtain

optimal resolution and lineshape.

¹H NMR Acquisition:

Pulse sequence: A standard single-pulse experiment (e.g., zg30).
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Spectral width: ~12 ppm, centered around 6 ppm.

Acquisition time: 2-4 seconds.

Relaxation delay (d1): 5 x T₁ (estimated to be 5-10 seconds for full relaxation).

Number of scans: 8-16 for good signal-to-noise.

¹³C NMR Acquisition:

Pulse sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral width: ~200 ppm, centered around 100 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay (d1): 2-5 seconds.

Number of scans: 1024 or higher, depending on the sample concentration.

¹⁵N NMR Acquisition:

Pulse sequence: A standard proton-decoupled single-pulse experiment with NOE

enhancement (e.g., zgpg30 with appropriate frequency and power adjustments) or a

refocused INEPT sequence for enhanced sensitivity.

Spectral width: ~300 ppm, centered around -250 ppm (relative to liquid NH₃).

Acquisition time: 0.5-1 second.

Relaxation delay (d1): 5-10 seconds.

Number of scans: Several thousand scans may be required due to the low sensitivity of

¹⁵N.

Protocol 3: 2D Heteronuclear Single Quantum
Coherence (HSQC) Spectroscopy

Purpose: To correlate directly bonded ¹H-¹³C or ¹H-¹⁵N pairs.
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Pulse Sequence: Use a standard HSQC pulse sequence with gradients for coherence

selection (e.g., hsqcedetgpsp).

¹H-¹³C HSQC Parameters:

Spectral width: ¹H (~10 ppm), ¹³C (~180 ppm).

Number of increments in F1 (¹³C): 256-512.

Number of scans per increment: 4-16.

Relaxation delay (d1): 1.5-2 seconds.

Set the one-bond coupling constant (CNST2) to an average value of ~145 Hz.

¹H-¹⁵N HSQC Parameters:

Spectral width: ¹H (~12 ppm), ¹⁵N (~150 ppm).

Number of increments in F1 (¹⁵N): 128-256.

Number of scans per increment: 16-64.

Relaxation delay (d1): 1.5-2 seconds.

Set the one-bond coupling constant (CNST2) to an average value of ~90 Hz.

Protocol 4: 2D Heteronuclear Multiple Bond Correlation
(HMBC) Spectroscopy

Purpose: To identify long-range correlations (2-4 bonds) between ¹H and ¹³C or ¹H and ¹⁵N,

which is crucial for establishing molecular connectivity.

Pulse Sequence: Use a standard HMBC pulse sequence with gradients (e.g.,

hmbcgplpndqf).

¹H-¹³C HMBC Parameters:
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Spectral width: ¹H (~10 ppm), ¹³C (~200 ppm).

Number of increments in F1 (¹³C): 256-512.

Number of scans per increment: 8-32.

Relaxation delay (d1): 1.5-2 seconds.

Set the long-range coupling constant (CNST13) to an average value of 8-10 Hz.

¹H-¹⁵N HMBC Parameters:

Spectral width: ¹H (~12 ppm), ¹⁵N (~300 ppm).

Number of increments in F1 (¹⁵N): 128-256.

Number of scans per increment: 32-128.

Relaxation delay (d1): 1.5-2 seconds.

Set the long-range coupling constant (CNST13) to a range of values (e.g., 5 Hz and 15

Hz) in separate experiments to detect a wider range of couplings.

Mandatory Visualization
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Caption: Purine Catabolism Pathway to Allantoin and Beyond.[2][3]
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Caption: Workflow for a Metabolic Tracer Study using Allantoin-13C2,15N4.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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